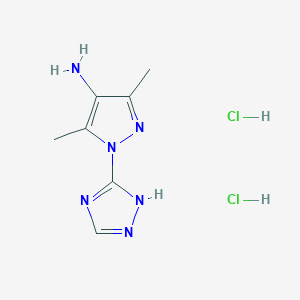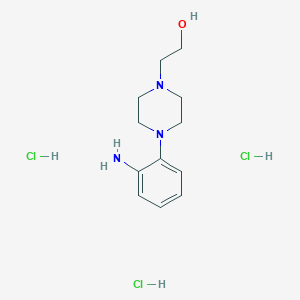
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the formation of the pyrazole and triazole rings through cyclization reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable diketone or aldehyde under acidic or basic conditions to form the triazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The final compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. This compound may also interfere with cellular pathways, affecting processes like cell division or apoptosis.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
3-amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
Pyrazole: Another heterocyclic compound with a similar ring structure.
Uniqueness
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine dihydrochloride is unique due to the combination of both pyrazole and triazole rings in its structure. This dual-ring system provides enhanced stability and the ability to participate in a wider range of chemical reactions compared to compounds with only one type of ring. Additionally, the presence of dimethyl groups can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
属性
IUPAC Name |
3,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.2ClH/c1-4-6(8)5(2)13(12-4)7-9-3-10-11-7;;/h3H,8H2,1-2H3,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIWGNFVNKAVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NN2)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)
![(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7950357.png)


![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)


![3-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)tetrahydrothiophene 1,1-dioxide hydrochloride](/img/structure/B7950406.png)


![3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7950443.png)


